molecular formula C21H22N4O2 B3805340 N-[5-methyl-2-(pentanoylamino)phenyl]quinoxaline-5-carboxamide

N-[5-methyl-2-(pentanoylamino)phenyl]quinoxaline-5-carboxamide

Cat. No. B3805340
M. Wt: 362.4 g/mol
InChI Key: DESMJGZRXZGKJN-UHFFFAOYSA-N
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Description

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have been the subject of significant research due to their diverse pharmacological properties . They have been found to have antibacterial, antifungal, antiviral, and antimicrobial effects .


Synthesis Analysis

Quinoxaline derivatives can be synthesized through various methods . One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . Other methods include oxidation of aromatic diamines with many organic materials, and intramolecular cyclisation of N-substituted aromatic o-diamines .


Molecular Structure Analysis

The molecular structure of quinoxaline derivatives typically includes a fused benzene and pyrazine ring . The specific structure of “N-[5-methyl-2-(pentanoylamino)phenyl]quinoxaline-5-carboxamide” would include additional functional groups attached to this basic structure.


Chemical Reactions Analysis

Quinoxalines can undergo various chemical reactions, including diazotization, nitration, oxidation, and substitution reactions . The specific reactions that “N-[5-methyl-2-(pentanoylamino)phenyl]quinoxaline-5-carboxamide” can undergo would depend on its specific structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[5-methyl-2-(pentanoylamino)phenyl]quinoxaline-5-carboxamide” would depend on its specific structure. Quinoxalines in general are weakly basic and can form salts with acids .

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary depending on their specific structure and the biological target. Some quinoxaline derivatives have been found to inhibit DNA-directed RNA synthesis by binding to the CpG site on DNA .

Safety and Hazards

The safety and hazards associated with “N-[5-methyl-2-(pentanoylamino)phenyl]quinoxaline-5-carboxamide” would depend on its specific structure and how it’s used. Some quinoxaline derivatives have been found to have genotoxic effects .

Future Directions

Given the diverse biological activities of quinoxaline derivatives, there is significant interest in developing new derivatives with improved properties . Future research may focus on synthesizing new quinoxaline derivatives, studying their biological activities, and optimizing their properties for specific applications.

properties

IUPAC Name

N-[5-methyl-2-(pentanoylamino)phenyl]quinoxaline-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-3-4-8-19(26)24-16-10-9-14(2)13-18(16)25-21(27)15-6-5-7-17-20(15)23-12-11-22-17/h5-7,9-13H,3-4,8H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESMJGZRXZGKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)C)NC(=O)C2=C3C(=CC=C2)N=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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